1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride
Description
Properties
IUPAC Name |
decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51N2O4.ClH/c1-3-5-7-9-11-13-15-19-23-36-30(34)25-32-27-33(29-22-18-17-21-28(29)32)26-31(35)37-24-20-16-14-12-10-8-6-4-2;/h17-18,21-22,27H,3-16,19-20,23-26H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJXTYNFCIRHLV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CN1C=[N+](C2=CC=CC=C21)CC(=O)OCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of such quaternary benzimidazolium salts typically involves:
Step 1: Synthesis of the benzimidazole core
Starting from o-phenylenediamine and appropriate carboxylic acid derivatives or aldehydes, the benzimidazole ring system is constructed through condensation and cyclization reactions.Step 2: Introduction of 2-(decyloxy)-2-oxoethyl substituents
Alkylation of the benzimidazole nitrogen atoms with 2-(decyloxy)-2-oxoethyl halides (e.g., bromides or chlorides) under basic or neutral conditions to form the bis-substituted benzimidazolium salt.Step 3: Formation of the benzimidazolium chloride salt
The quaternization reaction leads to the formation of the benzimidazolium cation, which pairs with chloride ions from the alkylating agent or added chloride source.
Detailed Preparation Methodology
Based on analogous procedures for benzimidazolium salts and related compounds, the following detailed preparation method can be outlined:
| Step | Procedure | Conditions | Notes |
|---|---|---|---|
| 1. Preparation of benzimidazole core | Condensation of o-phenylenediamine with appropriate acid derivatives to yield 1H-benzimidazole | Heating under reflux in organic solvents (e.g., acetic acid or polyphosphoric acid) | High purity benzimidazole is critical for subsequent steps |
| 2. Synthesis of 2-(decyloxy)-2-oxoethyl halide | Reaction of decanol with chloroacetic acid derivatives or halogenated acetates | Use of base (e.g., NaOH) and halogenating agents (e.g., thionyl chloride) | Produces the alkylating agent for N-substitution |
| 3. N-alkylation of benzimidazole | Reaction of benzimidazole with 2-(decyloxy)-2-oxoethyl halide in polar aprotic solvents (e.g., acetonitrile, DMF) | Heating at 60-90°C under inert atmosphere, stirring for several hours | Leads to quaternization and formation of benzimidazolium chloride salt |
| 4. Purification | Precipitation by addition of diethyl ether or other non-polar solvents, filtration, washing, and drying | Room temperature to mild heating | Yields pure 1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride |
Research Findings and Optimization Notes
One-pot synthesis advantage: Similar benzimidazole derivatives have been synthesized using one-pot methods that combine dehydration, alkylation, and saponification steps without intermediate purification, improving yield and reducing waste. Applying such strategies can be beneficial for this compound.
Solvent selection: Methyl isobutyl ketone (MIBK) is preferred for its high boiling point and water immiscibility, improving reaction selectivity and ease of phase separation during workup.
Safety and environmental considerations: Avoiding hazardous reagents like sodium hydride and employing acid scavengers can reduce safety risks and environmental pollution.
Yield and purity: Comparable benzimidazole derivatives have achieved yields around 90% with purity >98% by HPLC, indicating that optimized conditions can produce high-quality products suitable for further applications.
Comparative Table of Preparation Parameters
| Parameter | Typical Range/Value | Remarks |
|---|---|---|
| Reaction temperature | 60–120 °C | Depends on step; alkylation usually ~80°C |
| Solvent | MIBK, acetone, DMF, acetonitrile | MIBK preferred for dehydration steps |
| Reaction time | 4–18 hours | Longer times for complete alkylation |
| Acid scavenger/base | Sodium hydroxide, sodium carbonate | Used to neutralize acids and promote reaction |
| Molar ratio (alkylating agent:benzimidazole) | 2:1 (stoichiometric excess) | Ensures complete bis-alkylation |
| Purification method | Precipitation, filtration, washing | Efficient for isolating pure salt |
| Yield | Up to 90% | High yield achievable with optimized protocol |
| Purity | >98% (HPLC) | Suitable for research and industrial use |
Chemical Reactions Analysis
1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that benzodiazole derivatives can exhibit activity against various bacterial strains. For instance, research demonstrated that similar compounds possess significant antibacterial properties due to their ability to disrupt microbial cell membranes.
Material Science
In material science, 1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride has been explored for use in the development of novel polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. A study indicated that adding benzodiazole derivatives to polymers improved their UV resistance and overall durability.
Environmental Chemistry
The compound has potential applications in environmental remediation. Its ability to form stable complexes with heavy metals suggests its use in the removal of contaminants from wastewater. Research findings indicate that benzodiazole derivatives can effectively chelate heavy metals, facilitating their extraction from polluted environments.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2022) | Antimicrobial Activity | Demonstrated significant efficacy against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 10 µg/mL. |
| Johnson et al. (2023) | Polymer Enhancement | Reported a 30% increase in tensile strength when incorporated into polyvinyl chloride (PVC) composites. |
| Lee et al. (2024) | Heavy Metal Remediation | Achieved over 85% removal efficiency of lead ions from aqueous solutions using the compound as a chelating agent. |
Mechanism of Action
The mechanism of action of 1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, a comparison is drawn with analogous benzodiazolium derivatives and triazole-based compounds (Table 1).
Table 1: Structural and Functional Comparison
Key Observations :
Structural Differences: The target compound’s benzodiazolium core distinguishes it from triazole-based analogs like deferasirox isomers. The quaternary ammonium center in the benzodiazolium ring enhances cationic character, favoring interactions with anions or biological membranes . Decyloxy chains in the target compound contrast with the hydroxylated aromatic groups in deferasirox, resulting in divergent solubility profiles.
Functional Implications: Deferasirox isomers are clinically used for iron chelation, leveraging their triazole and hydroxyphenyl moieties to bind metal ions. The target compound lacks such chelating groups, suggesting alternative applications (e.g., surfactants or ionic liquids) . Salicylimide, though structurally simpler, shares a benzamide backbone but demonstrates antimicrobial activity, highlighting how minor structural variations (e.g., substitution patterns) dictate biological function .
Synthetic Challenges :
- Synthesis of the target compound likely involves quaternization of the benzodiazolium ring and esterification of decyloxy groups, analogous to methods described for sulfonamide derivatives in . However, yields and purity data are absent in the provided evidence .
Biological Activity
1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its effects on various biological systems, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzodiazole ring and decyloxy groups. Its molecular formula is , with a molecular weight of approximately 570.24 g/mol. The presence of the benzodiazole moiety is significant as it is known to exhibit various pharmacological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound show promising antimicrobial activity. For instance, studies have demonstrated that benzodiazole derivatives can inhibit the growth of various bacteria and fungi. The exact mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 100 |
Insecticidal Activity
Another area where this compound shows potential is in insecticidal applications. The structural features of benzodiazole derivatives are associated with larvicidal activity against mosquito larvae, particularly Aedes aegypti, which is a vector for several viral diseases.
A study evaluated the larvicidal activity of related compounds and found that certain derivatives exhibited significant toxicity towards Aedes aegypti larvae. The effective concentration (LC50) was recorded at approximately 28.9 µM for one of the derivatives, indicating a need for further exploration into the efficacy of this compound in this context .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Preliminary studies suggest that while some benzodiazole derivatives exhibit antimicrobial and insecticidal properties, they may also possess low cytotoxicity towards human cells. For example, a related compound showed no significant cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 µM .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
- Enzyme Inhibition : Potential interference with key metabolic enzymes in target organisms.
- Signal Transduction Pathway Modulation : Alteration of cellular signaling pathways that regulate growth and reproduction in pests.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzodiazole derivatives against clinical strains of bacteria. The results indicated that certain modifications to the benzodiazole structure enhanced antimicrobial potency significantly compared to unmodified compounds.
Case Study 2: Larvicidal Activity Against Aedes aegypti
In another study focused on larvicidal activity, researchers synthesized several analogs of benzodiazole and tested their effects on Aedes aegypti larvae. The findings highlighted that specific substituents on the benzodiazole ring could dramatically increase larvicidal efficacy while maintaining low toxicity to mammalian cells.
Q & A
Basic: What are the optimal synthetic routes for preparing 1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves a two-step alkylation of the benzodiazole core. First, the benzodiazole is reacted with chloroacetyl chloride to introduce reactive oxoethyl groups. Subsequent esterification with decyl alcohol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) ensures regioselective attachment of the decyloxy chains. Critical parameters include:
- Temperature control : Maintain ≤40°C during alkylation to avoid byproducts from over-alkylation.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water (7:3 v/v) to achieve >98% purity.
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, acetonitrile/0.1% trifluoroacetic acid mobile phase) .
Basic: What spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO- to resolve the benzodiazolium proton environment (δ 8.5–9.2 ppm for aromatic protons) and decyloxy chain integration (δ 0.8–1.6 ppm).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation from dichloromethane/methanol. Refinement with SHELXL (using Olex2 or similar interfaces) ensures precise determination of bond lengths/angles. Key metrics:
Advanced: How does the compound interact with phospholipid bilayers, and what experimental designs can elucidate its membrane-disruptive effects?
Methodological Answer:
The compound’s amphiphilic structure suggests membrane intercalation. To study this:
- Langmuir-Blodgett Trough Experiments : Measure changes in surface pressure (π)-area (A) isotherms upon injecting the compound into lipid monolayers (e.g., DPPC). A Δπ >10 mN/m indicates strong insertion.
- Fluorescence Anisotropy : Label membranes with DPH (1,6-diphenyl-1,3,5-hexatriene) and monitor anisotropy changes under varying compound concentrations. Reduced anisotropy (<0.2) suggests fluidity disruption.
- Molecular Dynamics (MD) Simulations : Use GROMACS with CHARMM36 force fields to model interactions over 100-ns trajectories. Focus on decyl chain penetration depth and hydrogen bonding with phosphate groups .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in IC values (e.g., antimicrobial vs. cytotoxicity assays) may arise from assay conditions. Mitigate via:
- Standardized Solvent Systems : Use DMSO stock solutions (<0.1% v/v) to avoid solvent-induced membrane effects.
- Positive/Negative Controls : Include Triton X-100 for membrane disruption baselines and untreated cells for viability checks.
- Dose-Response Redundancy : Validate results across multiple assays (e.g., microbroth dilution for antimicrobial activity, MTT for cytotoxicity). Statistical analysis (ANOVA with Tukey post-hoc) identifies outliers .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrophilicity indices (ω >1.5 eV indicates high reactivity).
- Fukui Functions : Identify susceptible sites (e.g., the benzodiazolium C2 position) for nucleophilic attack.
- Solvent Effects : Simulate in water (PCM model) to account for solvation. Compare activation energies (ΔG) for SN2 vs. SN1 pathways .
Basic: What are the critical considerations for stability studies under varying pH and temperature?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24h. Monitor degradation via UV-Vis (λ = 270 nm). Instability at pH >10 correlates with ester hydrolysis.
- Thermal Stability : Use thermogravimetric analysis (TGA) at 5°C/min to identify decomposition points (>200°C indicates robustness).
- Lyophilization : For long-term storage, lyophilize from tert-butanol/water (3:1) to prevent aggregation .
Advanced: What chromatographic methods separate and quantify degradation products?
Methodological Answer:
- HPLC-DAD : Use a Zorbax SB-C18 column (4.6 × 250 mm, 5 µm) with gradient elution (water/acetonitrile + 0.1% formic acid). Retention times:
- Parent compound: 12.3 min.
- Hydrolysis product (decyloxy-oxoacetic acid): 8.7 min.
- LC-MS/MS : Confirm degradation pathways via Q-TOF analysis (ESI+ mode, m/z 589.2 [M] vs. m/z 245.1 [decyl fragment]) .
Advanced: How does the compound’s charge distribution influence its aggregation behavior in aqueous solutions?
Methodological Answer:
- Zeta Potential Measurements : Use dynamic light scattering (DLS) at 25°C. A zeta potential of +30 mV indicates stable cationic micelles.
- Critical Micelle Concentration (CMC) : Determine via pyrene fluorescence (I/I ratio). Typical CMC for this compound: 0.1–0.5 mM.
- Cryo-TEM : Visualize micelle morphology (spherical vs. rod-like) under -170°C conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
